N-[9-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide
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Overview
Description
N-[9-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide is a complex organic compound that features a variety of functional groups, including silyl ethers, morpholine, purine, and phenoxyacetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Formation of Morpholine Derivative: The morpholine ring is introduced through a series of reactions involving trityl protection and subsequent functionalization.
Purine Ring Construction: The purine ring is synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The phenoxyacetamide moiety is introduced in the final step through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-[9-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether or phenoxyacetamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[9-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[9-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions . The exact molecular targets and pathways are still under investigation, but they may include key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: A useful oxidant for organic synthesis reactions.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar silyl ether protection.
Uniqueness
N-[9-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C43H48N6O5Si |
---|---|
Molecular Weight |
757.0 g/mol |
IUPAC Name |
N-[9-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C43H48N6O5Si/c1-42(2,3)55(4,5)53-28-35-26-48(43(31-18-10-6-11-19-31,32-20-12-7-13-21-32)33-22-14-8-15-23-33)27-37(54-35)49-30-44-38-39(49)46-41(47-40(38)51)45-36(50)29-52-34-24-16-9-17-25-34/h6-25,30,35,37H,26-29H2,1-5H3,(H2,45,46,47,50,51) |
InChI Key |
MNJJIVKJWYMOEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CN(CC(O1)N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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